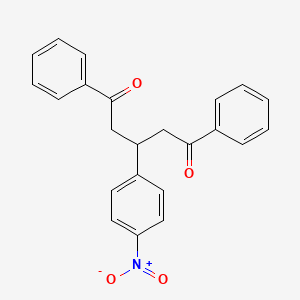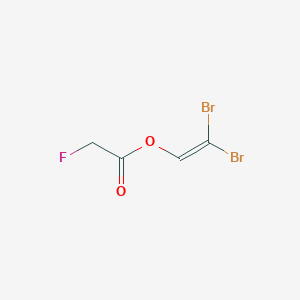
2,2-Dibromoethenyl fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromoethenyl fluoroacetate is an organofluorine compound characterized by the presence of both bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromoethenyl fluoroacetate typically involves the reaction of fluoroacetic acid with a brominating agent. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through a series of extractions and purifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromoethenyl fluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dibromoethenyl fluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromoethenyl fluoroacetate involves its interaction with biological molecules. The compound can inhibit enzymes by binding to active sites, thereby disrupting normal metabolic processes. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: Contains similar bromine and fluorine atoms but differs in its ester group.
2,2-Dibromovinyl benzene: Shares the dibromoethenyl group but lacks the fluoroacetate moiety.
Uniqueness
2,2-Dibromoethenyl fluoroacetate is unique due to the combination of bromine and fluorine atoms in its structure, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability.
Propiedades
Número CAS |
113966-06-6 |
|---|---|
Fórmula molecular |
C4H3Br2FO2 |
Peso molecular |
261.87 g/mol |
Nombre IUPAC |
2,2-dibromoethenyl 2-fluoroacetate |
InChI |
InChI=1S/C4H3Br2FO2/c5-3(6)2-9-4(8)1-7/h2H,1H2 |
Clave InChI |
CNHBALIDMSMYPM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OC=C(Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


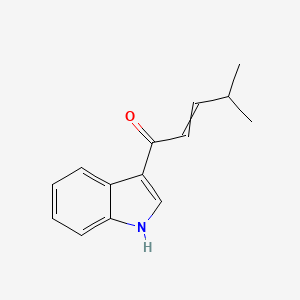
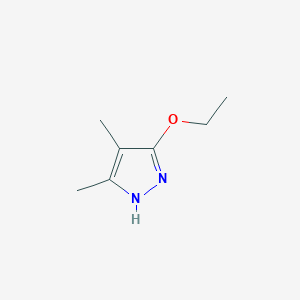
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
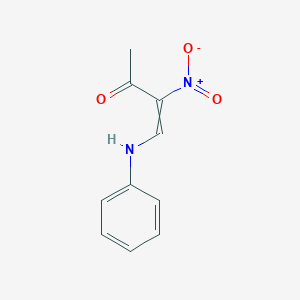
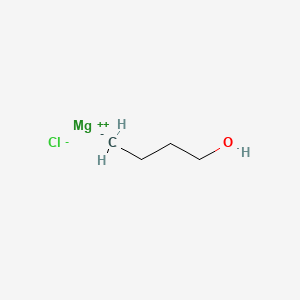
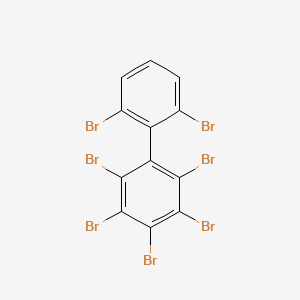
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
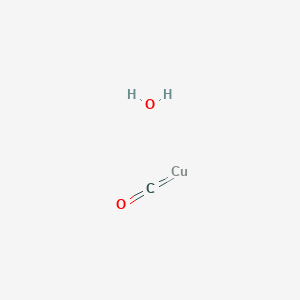
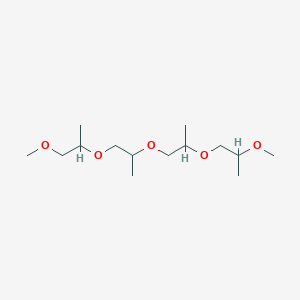
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
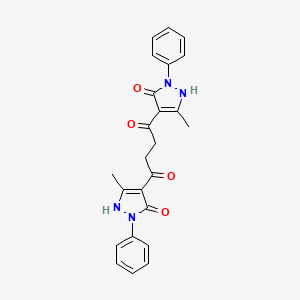
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
